1-(2-hydroxy-3-methoxybenzyl)-N-(3-methoxypropyl)-4-piperidinecarboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a carboxamide group, and methoxy and hydroxy substituents on a benzyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s likely that its synthesis would involve the reaction of the appropriate benzyl halide with the corresponding amine to form the piperidine ring, followed by acylation to introduce the carboxamide group .Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its functional groups, including the aromatic ring of the benzyl group, the piperidine ring, and the carboxamide group .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the functional groups. For example, the benzyl group might undergo electrophilic aromatic substitution reactions, while the carboxamide group could participate in acylation or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group and the aromatic ring might affect its solubility and reactivity .Properties
IUPAC Name |
1-[(2-hydroxy-3-methoxyphenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-23-12-4-9-19-18(22)14-7-10-20(11-8-14)13-15-5-3-6-16(24-2)17(15)21/h3,5-6,14,21H,4,7-13H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLXGMJWXDSNAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1CCN(CC1)CC2=C(C(=CC=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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